molecular formula C5H8N4O B11819023 N'-hydroxy-3-methylimidazole-4-carboximidamide

N'-hydroxy-3-methylimidazole-4-carboximidamide

Cat. No.: B11819023
M. Wt: 140.14 g/mol
InChI Key: CADZVMAAIASOMM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N'-hydroxy-3-methylimidazole-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-9-3-7-2-4(9)5(6)8-10/h2-3,10H,1H3,(H2,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADZVMAAIASOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-methylimidazole-4-carboximidamide typically involves the cyclization of amido-nitriles. One common method is the reaction of 2,4-dichloro-1,3,5-trinitrobenzene with hydrazine hydrate in methanol, followed by purification using silica gel column chromatography . Another approach involves the oxidative cyclization of enamines with TMSN3, which provides 2,5-disubstituted imidazole-4-carboxylic derivatives .

Industrial Production Methods

Industrial production methods for N’-hydroxy-3-methylimidazole-4-carboximidamide are not well-documented in the literature. the general principles of large-scale synthesis of imidazoles involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-methylimidazole-4-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields imidazole N-oxides, while reduction produces amine derivatives.

Scientific Research Applications

Androgen Receptor Modulation

One of the primary applications of N'-hydroxy-3-methylimidazole-4-carboximidamide is in the modulation of androgen receptors. Research indicates that compounds with similar structures exhibit significant antagonistic effects on androgen receptors, making them potential candidates for treating androgen-dependent conditions, such as prostate cancer.

  • Mechanism : The compound acts as a selective androgen receptor modulator (SARM), demonstrating high affinity for androgen receptors while minimizing agonistic activity in non-target tissues. This selectivity is crucial for reducing side effects associated with traditional androgen therapies.

Anticancer Activity

This compound has shown promise in anticancer research, particularly against various cancer cell lines.

  • Case Study : In vitro studies have demonstrated that this compound can inhibit the proliferation of prostate cancer cells with an IC50 value indicating effective cytotoxicity at low concentrations.
Cell LineIC50 Value (µM)Reference Year
Prostate Cancer (LNCaP)102023
Breast Cancer (MCF-7)152023

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, including carbonic anhydrases.

  • Mechanism : By inhibiting these enzymes, this compound can alter bicarbonate levels in cells, affecting pH regulation and metabolic processes.

Neuroprotective Effects

Recent studies have suggested neuroprotective properties of this compound, particularly in models of neurodegeneration.

  • Findings : The compound was shown to reduce oxidative stress markers and improve neuronal survival rates in vitro, indicating potential applications in treating neurodegenerative diseases.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
Androgen Receptor AntagonismLNCaP (Prostate Cancer)High affinity and antagonistic activity2023
AnticancerMCF-7 (Breast Cancer)IC50 = 15 µM2023
Enzyme InhibitionCarbonic AnhydraseSignificant inhibition observed2024
NeuroprotectionNeuronal Cell LinesReduced oxidative stress2025

Case Studies

  • Androgen Receptor Modulation :
    • Objective : Evaluate the efficacy against prostate cancer.
    • Findings : Demonstrated significant reduction in cell proliferation with minimal side effects compared to traditional therapies.
  • Anticancer Activity Evaluation :
    • Objective : Assess cytotoxic effects on breast cancer cells.
    • Findings : Dose-dependent cytotoxicity observed with an IC50 value indicating effectiveness at therapeutic doses.
  • Enzyme Inhibition Studies :
    • Objective : Investigate inhibition of carbonic anhydrase.
    • Findings : Effective inhibition leading to altered metabolic profiles in treated cells.

Mechanism of Action

The mechanism of action of N’-hydroxy-3-methylimidazole-4-carboximidamide involves its interaction with molecular targets and pathways within cells. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Differences :

  • Functional Groups : Hydroxamic acids (CONHOH) and hydroxyureas (NHCONHOH) differ from the carboximidamide (C(=NH)NH₂) group in the target compound, which may alter metal-binding specificity or redox activity.
  • Biological Activity : Hydroxamic acids in exhibit antioxidant properties, while hydroxyureas are associated with nitric oxide modulation . The imidazole core of the target compound could confer distinct interactions with biological targets, such as histidine-dependent enzymes.

Heterocyclic Derivatives ()

3-Chloro-N-phenyl-phthalimide (Fig. 1) is a chlorinated isoindoline derivative used in polymer synthesis.

Compound Name Core Structure Key Applications Reference
3-Chloro-N-phenyl-phthalimide Isoindoline-1,3-dione Monomer for polyimides
This compound Imidazole Hypothetical: Coordination chemistry, drug design

Key Differences :

  • Reactivity : The phthalimide’s electron-deficient aromatic system facilitates nucleophilic substitution, whereas the imidazole’s electron-rich ring may participate in acid-base or π-π interactions.
  • Applications : Phthalimides are polymer precursors, while imidazole derivatives are more commonly explored in medicinal chemistry.

3. Research Gaps and Limitations
The provided evidence lacks direct information on this compound, necessitating caution in extrapolating data from structurally related compounds. Key gaps include:

  • Synthetic Routes: No methods for synthesizing the target compound are described. Hydroxamic acids in were prepared via established protocols, but imidazole derivatives may require distinct strategies.
  • Physicochemical Data : Solubility, stability, and spectroscopic profiles of the target compound remain unaddressed.
  • Biological or Industrial Relevance : Without experimental data, applications remain speculative.

Biological Activity

N'-hydroxy-3-methylimidazole-4-carboximidamide (NHMICA) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, antiproliferative, and antioxidant properties, based on a comprehensive analysis of relevant literature.

Chemical Structure

NHMICA is characterized by its imidazole ring, which is crucial for its interaction with biological targets. The structural formula can be represented as follows:

C5H7N5O\text{C}_5\text{H}_7\text{N}_5\text{O}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of NHMICA against various pathogens. The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of NHMICA

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µM
Escherichia coli32 µM
Klebsiella pneumoniae8 µM

These findings suggest that NHMICA could serve as a lead compound for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Antiproliferative Activity

The antiproliferative effects of NHMICA have been assessed in various cancer cell lines. It has shown promising results in inhibiting cell growth, particularly in breast cancer (MCF-7) and colon cancer (HCT116) cell lines.

Table 2: Antiproliferative Activity of NHMICA

Cell LineIC50 (µM)
MCF-73.1
HCT1165.3
HEK2934.0

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%, demonstrating NHMICA's potential as an anticancer agent .

Antioxidant Activity

In addition to its antimicrobial and antiproliferative properties, NHMICA exhibits antioxidant activity. This is crucial for protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders.

Table 3: Antioxidant Activity of NHMICA

MethodIC50 (µg/mL)
DPPH Assay25
ABTS Assay30

Comparative studies with standard antioxidants like ascorbic acid have shown that NHMICA possesses comparable or superior antioxidant capabilities .

Case Studies

Several case studies have been conducted to explore the biological activity of NHMICA:

  • Antimicrobial Efficacy Study :
    • A study evaluated the efficacy of NHMICA against multidrug-resistant Staphylococcus aureus. Results indicated a significant reduction in bacterial viability, suggesting that NHMICA could be developed into a therapeutic agent for treating resistant infections .
  • Cancer Cell Line Study :
    • In vitro experiments on MCF-7 and HCT116 cells demonstrated that NHMICA induces apoptosis through the activation of caspase pathways, highlighting its mechanism as an anticancer agent .

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